molecular formula C10H15N3O4 B14350481 4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate CAS No. 91889-76-8

4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate

Cat. No.: B14350481
CAS No.: 91889-76-8
M. Wt: 241.24 g/mol
InChI Key: HBGGPCYFWMJIJT-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is an organic compound that belongs to the triazine family. This compound is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used in organic chemistry due to its effectiveness as a coupling reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is typically synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction occurs spontaneously to form the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as the solvent.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The compound is commonly used with reagents such as carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran, methanol, or water. The reaction conditions are generally mild, often performed at room temperature and under atmospheric pressure .

Major Products Formed

The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate involves the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, which then undergoes nucleophilic attack by an amine, alcohol, or other nucleophile. This results in the formation of the corresponding amide, ester, or other carboxylic derivative . The by-product of the reaction is 4,6-dimethoxy-1,3,5-triazin-2-ol .

Comparison with Similar Compounds

4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is often compared with other coupling reagents such as:

The uniqueness of this compound lies in its high efficiency, mild reaction conditions, and versatility in forming various carboxylic derivatives .

Properties

CAS No.

91889-76-8

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

(4,6-dimethoxy-1,3,5-triazin-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)6(14)17-9-12-7(15-4)11-8(13-9)16-5/h1-5H3

InChI Key

HBGGPCYFWMJIJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=NC(=NC(=N1)OC)OC

Origin of Product

United States

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